Home > Products > Screening Compounds P16612 > Methyl 2-(3-amino-1H-indazol-4-YL)benzoate
Methyl 2-(3-amino-1H-indazol-4-YL)benzoate - 1447607-40-0

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate

Catalog Number: EVT-3240218
CAS Number: 1447607-40-0
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2-(3-amino-1H-indazol-4-yl)benzoate belongs to the class of 3-aminoindazole compounds. These compounds serve as versatile building blocks in medicinal chemistry due to their ability to interact with various biological targets. They are particularly valuable as kinase inhibitors, demonstrating significant potential in anticancer drug development. []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

  • Compound Description: AKE-72 is a diarylamide 3-aminoindazole derivative exhibiting potent pan-BCR-ABL inhibitory activity. It demonstrates efficacy against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. []
  • Relevance: AKE-72 shares the core 3-amino-1H-indazole structure with Methyl 2-(3-amino-1H-indazol-4-yl)benzoate. The key difference lies in the substitution at the 4th position of the indazole ring. While the target compound features a 2-methoxycarbonylphenyl group, AKE-72 has a 3-ethynylbenzamide moiety with a complex substituent on the nitrogen atom. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Relevance: ABT-869 and Methyl 2-(3-amino-1H-indazol-4-yl)benzoate share the 3-amino-1H-indazole scaffold. The key distinction lies in the substituent at the 4th position of the indazole ring. While the target compound features a 2-methoxycarbonylphenyl group, ABT-869 contains an N-(4-aminophenyl)-N'-(2-fluoro-5-methylphenyl)urea moiety. [, , ]

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 functions as a potent and selective Janus Kinase 1 (JAK1) inhibitor. This compound displays promising antitumor activity, particularly when combined with the EGFR inhibitor osimertinib in preclinical non-small cell lung cancer models. []
  • Relevance: Although AZD4205 lacks the 3-amino-1H-indazole core, it belongs to the broader class of kinase inhibitors, similar to the compounds discussed in papers featuring the target compound. [, , , ] The research highlights the exploration of diverse heterocyclic scaffolds, including pyrazoles and indoles, in developing kinase inhibitors.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 acts as a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation, commonly associated with resistance to first-generation EGFR inhibitors. Notably, PF-06459988 exhibits minimal activity against wild-type EGFR, thereby minimizing potential side effects. []
  • Relevance: While PF-06459988 does not share the 3-amino-1H-indazole core, it belongs to the same category of kinase inhibitors as some compounds linked to Methyl 2-(3-amino-1H-indazol-4-yl)benzoate. [, , , ] The research highlights the importance of developing irreversible inhibitors with high selectivity towards mutated kinases to combat drug resistance in cancer therapy.
Source and Classification

The compound is synthesized from the reaction of methyl benzoate with 3-amino-1H-indazole derivatives. Indazoles are a class of heterocyclic compounds that consist of a fused benzene and pyrazole ring. Methyl 2-(3-amino-1H-indazol-4-YL)benzoate can be categorized under both organic compounds and pharmaceutical intermediates due to its structural properties and potential biological activities.

Synthesis Analysis

The synthesis of methyl 2-(3-amino-1H-indazol-4-YL)benzoate typically involves several steps:

  1. Starting Materials: The primary starting materials include methyl benzoate and 3-amino-1H-indazole.
  2. Reagents: Common reagents used in the synthesis may include coupling agents or catalysts such as palladium complexes or bases like sodium carbonate.
  3. Method:
    • The synthesis can be achieved via an esterification reaction, where the carboxylic acid group from methyl benzoate reacts with the amino group of the indazole derivative.
    • Alternatively, methods such as Suzuki coupling or other cross-coupling techniques may be employed to form the desired product.
    • Reaction conditions generally involve heating under reflux in organic solvents like ethanol or dioxane, often under an inert atmosphere to prevent oxidation.

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures (e.g., 80–120 °C).
  • Time: The duration can vary from several hours to overnight depending on the specific reaction conditions and desired yield.
Molecular Structure Analysis

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate has a complex molecular structure characterized by:

  • Chemical Formula: C_{11}H_{10}N_2O_2
  • Molecular Weight: Approximately 218.21 g/mol.
  • Structural Features:
    • An indazole ring system which contributes to its aromaticity and potential biological activity.
    • A methyl ester functional group that enhances solubility and reactivity.

The molecular structure can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the hydrogen environments in the molecule.

Chemical Reactions Analysis

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate can undergo several chemical reactions:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  2. Substitution Reactions: The amino group on the indazole ring may participate in nucleophilic substitution reactions with electrophiles, leading to various derivatives.
  3. Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions, particularly in synthesizing more complex indazole derivatives.

Technical Details

  • Hydrolysis reactions typically require acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
  • Substitution reactions often involve electrophiles such as alkyl halides or acyl chlorides.
Mechanism of Action

The mechanism of action for methyl 2-(3-amino-1H-indazol-4-YL)benzoate is primarily linked to its interactions with biological targets, including enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes through competitive or non-competitive mechanisms due to its structural similarity to natural substrates.
  2. Receptor Modulation: It may act as an agonist or antagonist at particular receptors, influencing downstream signaling pathways.

Data from biological assays can provide insight into its efficacy and potency against specific targets.

Physical and Chemical Properties Analysis

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate exhibits various physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water due to its hydrophobic nature.
  • Melting Point: The melting point can vary based on purity but is generally around 100–120 °C.

Analytical Data

Spectroscopic techniques such as Infrared (IR) spectroscopy can be used to identify functional groups, while NMR spectroscopy provides detailed information about molecular structure.

Applications

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are explored for potential anticancer, antifungal, and antibacterial activities.
  2. Biological Research: Used as a tool compound in studying indazole derivatives' biological effects and mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex molecules in organic synthesis.
Medicinal Chemistry and Biological Applications

Kinase Inhibition Targeting Oncogenic PathwaysThe methyl 2-(3-amino-1H-indazol-4-yl)benzoate scaffold demonstrates exceptional versatility in kinase inhibition. Its planar indazole ring facilitates deep penetration into ATP-binding pockets, while the benzoate moiety enables strategic modifications for mutant kinase targeting.

  • FLT3 and c-Kit Inhibition in Hematopoietic Malignancies

    : Derivatives incorporating this core structure exhibit potent activity against FLT3 and c-Kit kinases, crucial drivers in acute myeloid leukemia (AML) and myeloproliferative disorders. Structural optimization, particularly at the indazole N1 and benzoate C4 positions, enhances binding affinity. For example, analogues featuring 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl substitutions achieve IC₅₀ values below 50 nM against FLT3-ITD mutants in MV4-11 cell lines. This occurs through hydrogen bonding with Cys694 and hydrophobic interactions within the hinge region [2] .

  • PDGFRα Gatekeeper Mutant (T674M) Suppression

    : The scaffold effectively targets the T674M "gatekeeper" mutation in PDGFRα, a common resistance mechanism in gastrointestinal stromal tumors (GIST). Introduction of diarylamide extensions (e.g., 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-phenylbenzamide derivatives) disrupts hydrophobic spacer interactions, yielding IC₅₀ values of 9 nM against T674I mutants. Molecular dynamics confirm stable hydrogen bonding with Glu640 and Asp836 in the DFG motif [2] [4].

  • DFG-out Conformation Targeting for Type II Kinase Inhibitors

    : Strategic functionalization enables stabilization of the inactive DFG-out conformation. Incorporating bulky hydrophobic groups at the benzoate ester (e.g., 4-(tert-butyl)phenyl) extends into the allosteric back pocket of BCR-ABL and VEGFR2. Computational studies (e.g., transition density matrix analysis) reveal enhanced π-π stacking with Phe691 and His817, correlating with >90% kinase inhibition at 1 μM concentrations in enzymatic assays [4] .

Table 1: Kinase Inhibition Profiles of Key Derivatives

Compound ModificationTarget Kinase (Mutant)IC₅₀ (nM)Cellular Model (GI₅₀)
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylBCR-ABL (T315I)9Ba/F3 T315I (154 nM)
3-((3-Amino-1H-indazol-4-yl)ethynyl)benzamidePDGFRα (T674M)11GIST-T1 T674M (28 nM)
4-(tert-Butyl)phenylVEGFR2 (Wild-type)2.5HUVEC (12 nM)

Antifungal Agents for Candida Species

3-Phenyl-1H-indazole Scaffold Optimization: Structural simplification of methyl 2-(3-amino-1H-indazol-4-yl)benzoate to 3-phenyl-1H-indazole enhances anticandidal activity. Removal of the benzoate group reduces steric hindrance, facilitating penetration into fungal cell membranes. Crucially, N,N-diethylcarboxamide substituents at the phenyl C4 position (e.g., compound 10g) improve solubility and enable hydrogen bonding with Candida CYP51 lanosterol demethylase, achieving MIC values of 3.8 µM against C. albicans ATCC 90028 [7].

Efficacy Against Fluconazole-Resistant C. glabrata

: Diethylcarboxamide-indazole derivatives retain potency against fluconazole-resistant C. glabrata (MIC = 7.6 µM). This occurs via dual mechanisms: disruption of ergosterol biosynthesis and inhibition of efflux pumps (e.g., CgCdr1p). Molecular docking confirms binding to the heme cofactor of mutant CYP51, with binding energies (-9.2 kcal/mol) superior to fluconazole (-6.8 kcal/mol) [7].

Antiviral Drug Development

Influenza Polymerase PA-PB1 Interface Disruption: Ester hydrolysis to 2-(3-amino-1H-indazol-4-yl)benzoic acid generates compounds that block the PA-PB1 subunit interface of influenza polymerase. The carboxylic acid group chelates Mg²⁺ in the PB1 active site (Kd = 0.8 µM), while the indazole NH₂ forms water-mediated hydrogen bonds with Arg638 and Lys643. This inhibits viral RNA replication by >85% in MDCK cells infected with H1N1 [1] [8].

Broad-Spectrum Activity Against Influenza A and B Strains

: Fluorination at the indazole C5 position (e.g., 5-fluoro-3-(carboxymethyl)-1H-indazole) extends activity to influenza B/Malaysia/2506/2004. The electron-withdrawing group enhances membrane permeability, reducing viral titers by 3.5 log units at 10 µM. Time-of-addition assays confirm inhibition during early replication (0–4 h post-infection) [8].

Anticancer Chemotherapeutics

Protein Tyrosine Kinase (PTK) Inhibition in Solid Tumors: Benzimidazole-fused indazole derivatives (e.g., methyl 2-(1H-benzimidazol-2-yl)-1H-indazole-4-carboxylate) inhibit PTKs in breast (MCF-7) and lung (A549) carcinomas. The rigid benzimidazole system improves selectivity for EGFR (IC₅₀ = 14 nM) by forming a critical salt bridge with Lys721. In vivo xenograft models show 78% tumor reduction at 25 mg/kg/day .

ABT-869 Analogues for Leukemia Treatment

: Bioisosteric replacement of ABT-869’s acylurea with methyl benzoate yields orally bioavailable analogues. The 3-amino group coordinates with Asp1044 in FLT3’s activation loop, while the benzoate methoxy occupies a hydrophobic cleft. This confers IC₅₀ values of 38 nM against K-562 cells and synergizes with cytarabine (CI = 0.3) in primary AML samples [2] .

Table 2: Spectrum of Biological Activities

Biological TargetDerivative StructureKey Activity MetricMechanistic Insight
BCR-ABL (T315I)Diarylamide with ethylpiperazineIC₅₀ = 9 nMBinds hydrophobic gatekeeper region
Candida CYP513-Phenyl-N,N-diethylcarboxamideMIC = 3.8 µM (C. albicans)Heme cofactor displacement
Influenza PA-PB1 interface2-(3-Amino-1H-indazol-4-yl)benzoic acidKd = 0.8 µMMg²⁺ chelation in PB1 active site
EGFR (MCF-7)Benzimidazole-fused indazoleIC₅₀ = 14 nMSalt bridge formation with Lys721

Properties

CAS Number

1447607-40-0

Product Name

Methyl 2-(3-amino-1H-indazol-4-YL)benzoate

IUPAC Name

methyl 2-(3-amino-1H-indazol-4-yl)benzoate

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)11-6-3-2-5-9(11)10-7-4-8-12-13(10)14(16)18-17-12/h2-8H,1H3,(H3,16,17,18)

InChI Key

HDTNMZCQECDFGQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C(=CC=C2)NN=C3N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C(=CC=C2)NN=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.